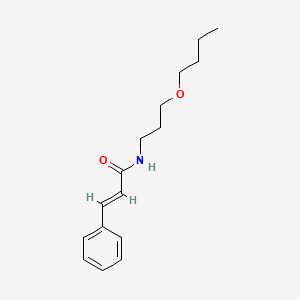
1-(2-chloro-4,5-difluorobenzoyl)-4-cyclohexylpiperazine
Overview
Description
1-(2-chloro-4,5-difluorobenzoyl)-4-cyclohexylpiperazine, also known as CDCP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CDCP belongs to the class of piperazine derivatives and has been found to possess unique biochemical and physiological properties that make it a promising candidate for further study.
Mechanism of Action
1-(2-chloro-4,5-difluorobenzoyl)-4-cyclohexylpiperazine acts by inhibiting the activity of certain enzymes that are involved in the inflammatory response and tumor growth. Specifically, 1-(2-chloro-4,5-difluorobenzoyl)-4-cyclohexylpiperazine inhibits the activity of phosphodiesterase 4 (PDE4) and phosphodiesterase 5 (PDE5), which are enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. By inhibiting PDE4 and PDE5, 1-(2-chloro-4,5-difluorobenzoyl)-4-cyclohexylpiperazine increases the levels of cAMP and cGMP, which in turn leads to the inhibition of inflammatory and tumor growth pathways.
Biochemical and Physiological Effects
1-(2-chloro-4,5-difluorobenzoyl)-4-cyclohexylpiperazine has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, 1-(2-chloro-4,5-difluorobenzoyl)-4-cyclohexylpiperazine has been found to have analgesic properties and may be useful in the treatment of pain. 1-(2-chloro-4,5-difluorobenzoyl)-4-cyclohexylpiperazine has also been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-chloro-4,5-difluorobenzoyl)-4-cyclohexylpiperazine is that it is a relatively stable and easy to synthesize compound. However, one limitation is that it has low solubility in water, which can make it difficult to use in certain lab experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(2-chloro-4,5-difluorobenzoyl)-4-cyclohexylpiperazine.
Future Directions
There are several future directions for the study of 1-(2-chloro-4,5-difluorobenzoyl)-4-cyclohexylpiperazine. One area of interest is the development of 1-(2-chloro-4,5-difluorobenzoyl)-4-cyclohexylpiperazine as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of 1-(2-chloro-4,5-difluorobenzoyl)-4-cyclohexylpiperazine as a therapeutic agent for cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(2-chloro-4,5-difluorobenzoyl)-4-cyclohexylpiperazine, as well as its potential side effects. Overall, 1-(2-chloro-4,5-difluorobenzoyl)-4-cyclohexylpiperazine has the potential to be a valuable therapeutic agent in the treatment of several diseases, and further research is needed to fully explore its potential.
Scientific Research Applications
1-(2-chloro-4,5-difluorobenzoyl)-4-cyclohexylpiperazine has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that 1-(2-chloro-4,5-difluorobenzoyl)-4-cyclohexylpiperazine has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study found that 1-(2-chloro-4,5-difluorobenzoyl)-4-cyclohexylpiperazine has antitumor activity and may be useful in the treatment of cancer.
properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-(4-cyclohexylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClF2N2O/c18-14-11-16(20)15(19)10-13(14)17(23)22-8-6-21(7-9-22)12-4-2-1-3-5-12/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKCHVGQFQGYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4,5-difluorophenyl)(4-cyclohexylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3,4-dimethylphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4852481.png)
![ethyl 1-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4852488.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4852507.png)
![4-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4852514.png)
![2-phenoxy-N-{4-[(1-piperidinylacetyl)amino]phenyl}acetamide](/img/structure/B4852540.png)
![N-[4-(2-phenylethoxy)phenyl]nicotinamide](/img/structure/B4852544.png)
![3,6-dichloro-2-methoxy-N-{[(4-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4852546.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-propylbenzenesulfonamide](/img/structure/B4852567.png)


![N-allyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4852588.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4852589.png)
![methyl {5-[(5-bromo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4852597.png)
